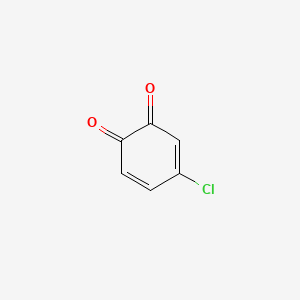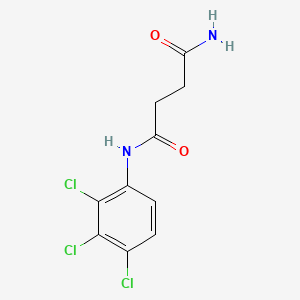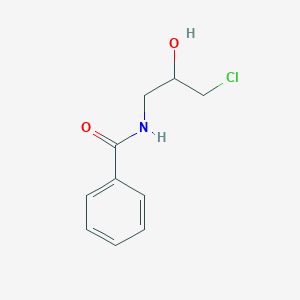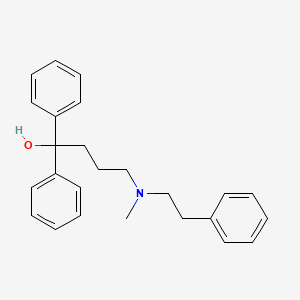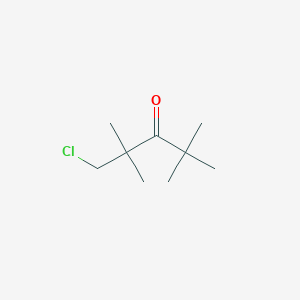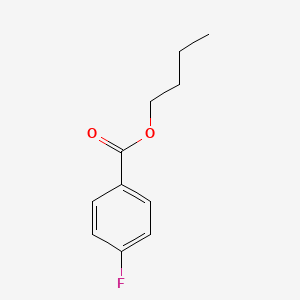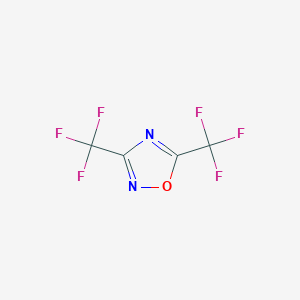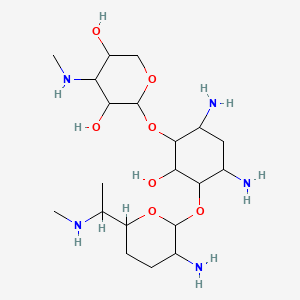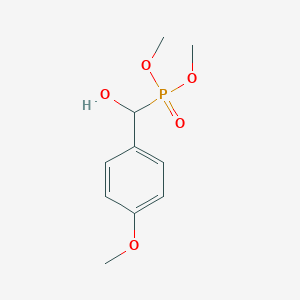
Dimethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol: is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethoxyphosphinyl group attached to a methoxybenzenemethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol typically involves the reaction of 4-methoxybenzaldehyde with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a Pudovik reaction mechanism, where the phosphite adds to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol can undergo oxidation reactions to form corresponding phosphonic acids.
Reduction: The compound can be reduced to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as osteoporosis and cancer.
Mecanismo De Acción
The mechanism by which alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol exerts its effects involves the interaction with specific molecular targets. For instance, as a phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can modulate various cellular pathways, leading to therapeutic effects in disease treatment .
Comparación Con Compuestos Similares
Dimethyl alpha-(dimethoxyphosphinyl)-p-chlorobenzyl phosphate: Known for its high-density lipoprotein-inducing activity.
Dimethyl p-chloro-alpha-hydroxybenzyl phosphonate: Studied for its bioactivity and potential therapeutic applications.
Uniqueness: Alpha-(Dimethoxyphosphinyl)-4-methoxybenzenemethanol stands out due to its specific structural features, such as the presence of both methoxy and dimethoxyphosphinyl groups, which confer unique reactivity and biological activity.
Propiedades
Número CAS |
6329-54-0 |
|---|---|
Fórmula molecular |
C10H15O5P |
Peso molecular |
246.20 g/mol |
Nombre IUPAC |
dimethoxyphosphoryl-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H15O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7,10-11H,1-3H3 |
Clave InChI |
CZWPPMLDIAGXJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(O)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
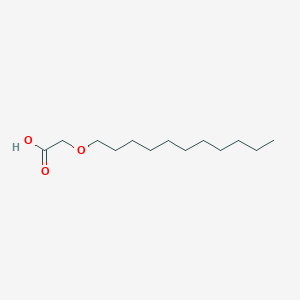
![N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide](/img/structure/B14159197.png)
![(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran](/img/structure/B14159205.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
